Dolutegravir is an integrase strand transfer inhibitor (INSTI) used in scientific research to study HIV-1 replication and the development of resistance to antiretroviral therapy. [] It is classified as an antiretroviral drug and plays a crucial role in understanding the mechanisms of HIV-1 integration and developing strategies to combat viral resistance. [, , , , , , ]
Dolutegravir was developed by GlaxoSmithKline and is marketed under various brand names, including Tivicay. It is classified as an active pharmaceutical ingredient and is included in several fixed-dose combinations for enhanced treatment efficacy and patient adherence. The drug is recognized for its high barrier to resistance, meaning it remains effective even when patients develop resistance to other antiretroviral medications.
The synthesis of Dolutegravir has evolved significantly over time, with multiple methods being reported. A notable approach involves a seven-step continuous flow synthesis that enhances efficiency and reduces production time. This method utilizes commercially available materials and includes key transformations such as:
The molecular formula for Dolutegravir is C20H19F2N3O5S. Its structure features a tricyclic core with various functional groups that contribute to its pharmacological activity. The important structural components include:
The three-dimensional conformation plays a vital role in its interaction with the target enzyme, ensuring effective inhibition of HIV replication .
The chemical reactions involved in the synthesis of Dolutegravir include:
Each reaction step is carefully optimized to maximize yield and minimize byproducts, ensuring an efficient synthetic route.
Dolutegravir exerts its antiviral effects by inhibiting the integrase enzyme, which is essential for HIV's replication cycle. The mechanism involves:
This mechanism contributes to its classification as a second-generation integrase inhibitor, providing a robust defense against viral resistance compared to earlier drugs in this category .
Dolutegravir exhibits several notable physical and chemical properties:
These properties are critical for formulation development and influence how Dolutegravir is administered in clinical settings .
Dolutegravir is primarily used in the treatment of HIV infection as part of combination antiretroviral therapy. Its applications extend beyond standard treatment protocols:
Dolutegravir (DTG) exerts its antiviral activity by specifically targeting the integrase enzyme (IN) of HIV-1, a critical component of the viral replication cycle. The compound belongs to the integrase strand transfer inhibitor (INSTI) class and functions by chelating two divalent magnesium ions (Mg²⁺) within the enzyme's catalytic core domain (CCD). This active site features a conserved D,DX₃₅E motif, where the carboxylate residues (Asp64, Asp116, and Glu152 in HIV-1) coordinate Mg²⁺ ions essential for catalyzing the strand transfer reaction [1] [2]. Structural analyses using prototype foamy virus (PFV) intasomes—a validated surrogate for HIV-1 integrase due to high active-site homology—reveal that DTG binds competitively to the IN-viral DNA complex. Upon binding, DTG displaces the 3′-terminal deoxyadenosine from the viral DNA end, occupying the vacated pocket. This displacement physically obstructs the target DNA binding site, preventing integration of viral DNA into the host genome [1] [3].
A defining structural feature of DTG is its extended linker region connecting its metal-chelating core (containing three coplanar oxygen atoms) to a halobenzyl moiety. This linker enables deeper penetration into the catalytic pocket compared to first-generation INSTIs like raltegravir (RAL). Specifically, DTG's oxazepane ring and halogenated benzyl group form van der Waals contacts with viral DNA nucleotides (notably the displaced adenine) and the IN β4-α2 loop (residues 140–149 in HIV-1). These interactions stabilize the inhibitor-intasome complex and enhance DTG's resilience against active-site distortions [1] [5]. Cryo-EM structures at <3-Å resolution further demonstrate that DTG maintains optimal hydrogen-bonding distances with IN residues (e.g., Thr66, Asn155, and Gln148) even in mutant enzymes, owing to its capacity for subtle conformational adjustments [5].
Table 1: Structural Features Enabling DTG's Enhanced Binding to Integrase
Structural Element | Function | Comparison to Raltegravir |
---|---|---|
Metal-chelating triad | Binds Mg²⁺ ions at DDE motif | Similar triad (O, N, O) but optimized geometry |
Extended linker (oxazepane) | Bridges chelating core and halobenzyl | Longer than RAL's pyrimidinone-oxadiazole linker |
Halobenzyl group | Displaces 3′-viral adenosine | Deeper penetration into hydrophobic pocket |
Hydrogen-bond acceptors | Interacts with IN backbone (Thr66, Asn155) | Additional sites vs. RAL's limited contacts |
As a second-generation INSTI, DTG exhibits superior pharmacodynamic properties over first-generation agents (RAL and elvitegravir (EVG)), primarily due to slower dissociation kinetics and enhanced resilience against resistance mutations. Kinetic studies measuring inhibitor dissociation half-lives (t₁/₂) from wild-type IN-DNA complexes demonstrate that DTG dissociates 8- to 38-fold more slowly than RAL or EVG. DTG's t₁/₂ exceeds 70 hours, whereas RAL and EVG dissociate within 9.1 and 2.7 hours, respectively [2] [6]. This prolonged binding is attributed to DTG's extensive contacts with both viral DNA and the integrase protein, creating a higher energy barrier for complex disassembly.
DTG maintains nanomolar efficacy against major RAL/EVG-resistant mutants, including single substitutions like Y143R, N155H, and Q148K. For example, against the Q148H mutant, DTG exhibits a fold-change (FC) in EC₅₀ of 0.9–1.3 (indicating no loss of potency), while RAL and EVG show FC values of >130 and >890, respectively [2] [5]. This robust activity stems from DTG's structural flexibility: when facing the Q148H/G140S double mutant—a high-level resistance pathway for first-generation INSTIs—DTG adapts by repositioning its halobenzyl group to maintain hydrogen bonding with viral DNA. In contrast, RAL loses critical contacts due to its rigid oxadiazole ring [1] [5]. Nevertheless, the E138K/G140A/Q148R triple mutant reduces DTG susceptibility (FC: ~20), as these substitutions collectively distort the metal-binding site and reduce DTG's affinity [5]. MK-2048, another second-generation inhibitor, shares DTG's tricyclic scaffold but shows reduced potency against N155H variants due to less optimal linker flexibility [1] [3].
Supplemental Table: Resistance Profiles of INSTIs Against Key Integrase Mutants
Mutation | Dolutegravir (FC in EC₅₀) | Raltegravir (FC in EC₅₀) | Elvitegravir (FC in EC₅₀) |
---|---|---|---|
Wild-type | 1.0 | 1.0 | 1.0 |
Y143R | 1.2 | 25.9 | 4.1 |
N155H | 1.1 | 35.5 | 22.3 |
Q148H | 1.3 | >130 | >890 |
Q148K | 1.0 | 50.2 | >890 |
Q148H/G140S | 2.6 | >130 | >890 |
E138K/G140A/Q148R | 20.1 | >150 | >1000 |
The pharmacophore of DTG centers on its ability to chelate Mg²⁺ ions via a triad of heteroatoms (two oxygen atoms and one nitrogen). This chelation disrupts the coordination geometry required for the nucleophilic attack of viral DNA 3′-hydroxyl groups on host DNA phosphodiester bonds—the strand transfer reaction [1] [4]. DTG's binding is strictly dependent on the prior formation of the intasome (IN tetramer bound to viral DNA ends), as the inhibitor cannot effectively occupy the catalytic pocket in free integrase [1]. This dependency explains why INSTIs selectively inhibit strand transfer without affecting 3′-processing.
Chelation also underlies DTG's susceptibility to drug interactions with polyvalent cations. In vivo studies show that coadministration with calcium carbonate (1,200 mg) or ferrous fumarate (324 mg) under fasting conditions reduces DTG plasma exposure (AUC₀–∞) by 39% and 54%, respectively [4] [7]. This occurs because cations (Ca²⁺, Fe²⁺/³⁺, Al³⁺, Mg²⁺) form insoluble complexes with DTG in the gastrointestinal tract, limiting absorption. The interaction magnitude correlates with cation charge density: Fe³⁺ (higher charge density) causes greater AUC reduction than Ca²⁺ [7]. Notably, administering DTG 2 hours before cations or with food mitigates this effect by temporally separating absorption phases or enhancing solubilization [4]. Mechanistically, these data confirm that DTG's metal-binding pharmacophore engages cations non-specifically outside the target enzyme, a property shared with other INSTIs but with varying clinical significance [4] [6].
The preintegration complex (PIC) is a nucleoprotein assembly containing viral cDNA, integrase, and host cofactors (e.g., LEDGF/p75). DTG binding stabilizes this complex in a dysfunctional state, preventing both target DNA engagement and catalytic activity. Biochemical analyses reveal that DTG increases the rigidity of the IN-viral DNA interface within the PIC. Specifically, hydrogen/deuterium exchange mass spectrometry shows reduced solvent accessibility in the CCD β4-α2 loop (residues 140–149) upon DTG binding, indicating restricted conformational flexibility [2] [5]. This rigidity impedes the large-scale rearrangements required for target DNA capture and synapsis.
DTG's prolonged dissociative half-life further promotes PIC sequestration. In vitro strand transfer assays using PFV intasomes demonstrate that DTG-inhibited complexes remain intact for >72 hours, whereas RAL-inhibited complexes dissociate within 24 hours [1] [2]. This stability persists even in PICs harboring resistance mutations: cryo-EM structures of E138K/G140A/Q148R mutant HIV-1 intasomes show DTG retains partial activity by forming compensatory salt bridges with Lys138 and water-mediated hydrogen bonds with Ser140 [5]. Host cofactors also modulate DTG efficacy; LEDGF/p75, which promotes IN oligomerization and chromosomal tethering, enhances DTG binding by stabilizing the intasome architecture. However, DTG does not disrupt LEDGF/p75-IN interactions, distinguishing it from allosteric integrase inhibitors [1] [3].
Table 2: Effects of DTG on Preintegration Complex Dynamics
Parameter | Effect of DTG | Functional Consequence |
---|---|---|
Dissociation half-life (t₁/₂) | >70 hours (vs. 9.1h for RAL) | Prolonged blockade of integration sites |
β4-α2 loop mobility | Reduced solvent accessibility | Impaired target DNA-induced conformational change |
Viral DNA displacement | 3′-adenosine flipped into minor groove | Active site occlusion |
Mg²⁺ ion coordination | Chelation locks catalytic residues | Inactivation of nucleophilic attack capability |
Host cofactor dependency | Binding enhanced by LEDGF/p75 | Increased efficacy in chromosomal contexts |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7